Fmoc-d-aha-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

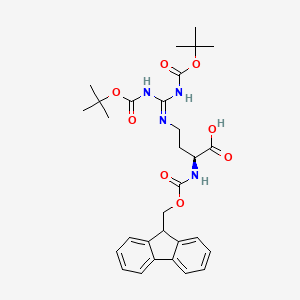

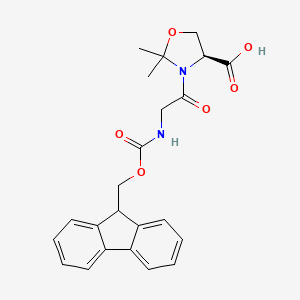

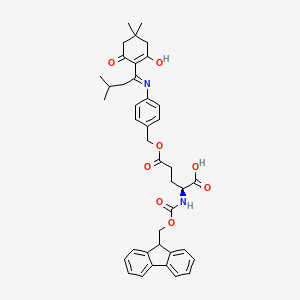

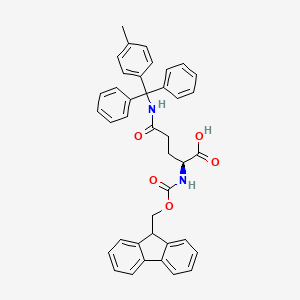

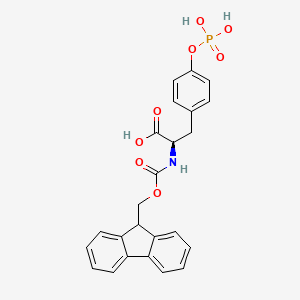

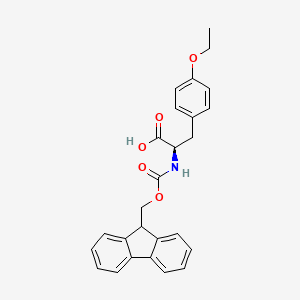

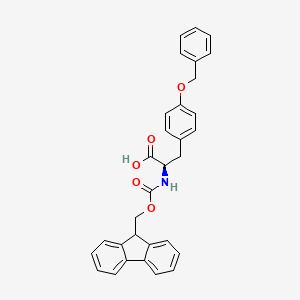

Fmoc-d-aha-oh: (N-(9-Fluorenylmethoxycarbonyl)-D-2-aminohexanoic acid) is a derivative of the amino acid 2-aminohexanoic acid, commonly used in peptide synthesis. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process .

Mécanisme D'action

Target of Action

Fmoc-d-aha-oh is a click chemistry reagent . It contains an Azide group which can interact with molecules containing Alkyne groups . This interaction forms the primary target of this compound. The Azide and Alkyne groups undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) which is a key part of the compound’s action .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily the Alkyne groups present in other molecules . The compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with these Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction allows the Azide group in this compound to interact with Alkyne groups in other molecules, forming a covalent bond . This process is a key part of click chemistry, a term that refers to a collection of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .

Result of Action

The result of this compound’s action is the formation of a covalent bond with Alkyne-containing molecules through the CuAAc reaction . This allows for the attachment of various functional groups to the Alkyne-containing molecules, enabling a wide range of chemical modifications . This property is widely used in the field of bioconjugation, where it is used to attach drugs, probes, and other functional molecules to biological targets .

Action Environment

The action of this compound is influenced by various environmental factors. The efficiency of the CuAAc reaction can be affected by the concentration of the reactants, the presence of a suitable catalyst (typically copper), and the reaction conditions such as temperature and pH . Additionally, the stability of this compound may be affected by factors such as temperature, light, and the presence of certain chemicals .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Aha-OH plays a crucial role in biochemical reactions, particularly in the context of click chemistry. The azide group in this compound can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is highly specific and efficient, making this compound an essential reagent for the synthesis of complex biomolecules. Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These interactions enable the formation of stable triazole linkages, which are valuable in various biochemical applications.

Cellular Effects

This compound has been shown to influence cellular processes by incorporating azide functionalities into proteins and peptides. This incorporation allows for site-specific modifications and labeling of biomolecules within cells. For example, this compound can be used to attach glycans to proteins, mimicking post-translational modifications . Additionally, the presence of azide groups on the cell surface can facilitate bioorthogonal reactions, enabling the study of cell surface dynamics and interactions . These modifications can impact cell signaling pathways, gene expression, and cellular metabolism, providing valuable insights into cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo click chemistry reactions. The azide group in this compound can form covalent bonds with alkyne-containing molecules through CuAAC reactions . This reaction is catalyzed by copper ions, which facilitate the formation of a triazole ring. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation and labeling applications. Additionally, this compound can participate in SPAAC reactions, which do not require copper catalysis and are suitable for in vivo applications . These reactions enable the selective modification of biomolecules, allowing for precise control over their functions and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its azide group can undergo degradation over extended periods . This degradation can impact the efficiency of click chemistry reactions and the stability of the resulting bioconjugates. Long-term studies have shown that this compound can maintain its functionality for several months when stored properly, but it is essential to monitor its stability to ensure consistent results in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can be used to introduce azide functionalities into proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . It is crucial to determine the optimal dosage for each specific application to minimize adverse effects and ensure the desired biochemical modifications. Threshold effects and toxicities should be carefully evaluated in preclinical studies to establish safe and effective dosage ranges for in vivo applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its incorporation into proteins and peptides. The azide group in this compound can be metabolized through bioorthogonal reactions, such as CuAAC and SPAAC . These reactions enable the formation of stable triazole linkages, which are resistant to enzymatic degradation. Additionally, this compound can interact with enzymes and cofactors involved in peptide synthesis and modification, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical applications and ensuring its stability and functionality.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells through specific transporters that recognize its azide group . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules . These interactions can affect the localization and accumulation of this compound, influencing its availability for biochemical reactions and modifications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments through targeting signals encoded in its structure . Additionally, post-translational modifications, such as phosphorylation and glycosylation, can influence the localization and activity of this compound . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Azide Introduction: The azide group can be introduced by reacting the Fmoc-protected amino acid with sodium azide in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of Fmoc-d-aha-oh typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with Fmoc protection and deprotection steps .

Analyse Des Réactions Chimiques

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Fmoc-d-aha-oh can undergo CuAAC reactions with molecules containing alkyne groups to form triazoles.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing DBCO or BCN groups in a strain-promoted manner.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

SPAAC: No catalyst is required, and the reaction can proceed under mild conditions.

Major Products:

Triazoles: Formed from CuAAC reactions.

Cycloaddition Products: Formed from SPAAC reactions.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-d-aha-oh is used as a building block in the synthesis of peptides and proteins.

Biology:

Bioconjugation: The azide group allows for bioconjugation with various biomolecules through click chemistry.

Medicine:

Drug Development: Used in the development of peptide-based drugs and therapeutic agents.

Industry:

Comparaison Avec Des Composés Similaires

Fmoc-d-cha-oh: Contains a cyclohexylalanine residue.

Fmoc-d-phg-oh: Contains a phenylglycine residue.

Fmoc-d-met-oh: Contains a methionine residue.

Uniqueness:

Propriétés

IUPAC Name |

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZARXVEABQBI-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.